molecular formula C15H16Cl2N2O7 B077911 1,3-Diacetylchloramphenicol CAS No. 10318-17-9

1,3-Diacetylchloramphenicol

Cat. No. B077911
CAS RN: 10318-17-9
M. Wt: 407.2 g/mol
InChI Key: RBAMFWWUJRFUPC-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetylchloramphenicol is a chemical compound that is widely used in scientific research for its various applications. It is a derivative of chloramphenicol, a broad-spectrum antibiotic that is commonly used in medicine. 1,3-Diacetylchloramphenicol is synthesized by the reaction of chloramphenicol with acetic anhydride and thionyl chloride.

Mechanism Of Action

1,3-Diacetylchloramphenicol inhibits bacterial protein synthesis by binding to the bacterial ribosome. It specifically targets the peptidyl transferase center of the ribosome, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this process, 1,3-Diacetylchloramphenicol prevents the growth and proliferation of bacteria.

Biochemical And Physiological Effects

1,3-Diacetylchloramphenicol has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. It also has antifungal activity against Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

1,3-Diacetylchloramphenicol has several advantages for lab experiments. It is a selective inhibitor of bacterial protein synthesis, which makes it useful for studying the mechanism of action of antibiotics. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, it has some limitations. It is toxic to mammalian cells, which limits its use in cell culture experiments. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving 1,3-Diacetylchloramphenicol. One area of interest is the development of new derivatives of the compound with improved solubility and selectivity. Another area of interest is the use of 1,3-Diacetylchloramphenicol as a tool for studying the mechanism of action of other antibiotics. Additionally, there is interest in exploring the potential use of 1,3-Diacetylchloramphenicol as an antifungal or anticancer agent.

Synthesis Methods

The synthesis of 1,3-Diacetylchloramphenicol involves the reaction of chloramphenicol with acetic anhydride and thionyl chloride. The reaction takes place under reflux conditions and yields 1,3-Diacetylchloramphenicol as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

1,3-Diacetylchloramphenicol is widely used in scientific research for its various applications. It is commonly used as a selective inhibitor of protein synthesis in bacteria. It is also used as a tool for studying the mechanism of action of antibiotics. Additionally, it is used in the synthesis of other chemical compounds, such as 1,3-Diacetyloxychloramphenicol, which is used as a prodrug for the treatment of bacterial infections.

properties

CAS RN

10318-17-9

Product Name

1,3-Diacetylchloramphenicol

Molecular Formula

C15H16Cl2N2O7

Molecular Weight

407.2 g/mol

IUPAC Name

[(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate

InChI

InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1

InChI Key

RBAMFWWUJRFUPC-CHWSQXEVSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

SMILES

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

Canonical SMILES

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

Other CAS RN

10318-17-9

synonyms

1,3-DACP
1,3-diacetylchloramphenicol

Origin of Product

United States

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